

4-Propylcyclohexanone molecular structure and IUPAC name

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Compound of Interest

Compound Name: 4-Propylcyclohexanone

Cat. No.: B1345700

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An In-depth Technical Guide to 4-Propylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of **4-propylcyclohexanone**, a key intermediate in various chemical syntheses, including for liquid crystal materials.^[1] This document adheres to stringent data presentation and visualization requirements for a scientific audience.

Molecular Structure and Identification

4-Propylcyclohexanone is a cyclic ketone with a propyl group substituted at the fourth position of the cyclohexanone ring.

IUPAC Name: 4-propylcyclohexan-1-one^[2]

Molecular Formula: C₉H₁₆O^[3]

Molecular Weight: 140.22 g/mol ^[2]^[4]

Chemical Structure:

Physicochemical and Spectroscopic Data

The following tables summarize key quantitative data for **4-propylcyclohexanone**, facilitating easy comparison and reference.

Table 1: Physical and Chemical Properties

Property	Value	Reference
CAS Number	40649-36-3	[4]
Appearance	Liquid	[2][4]
Boiling Point	219 °C at 1013 hPa	
Melting Point	< -70 °C	
Density	0.91 g/cm ³ at 20 °C	
Vapor Pressure	0.23 hPa at 20 °C	
Solubility in Water	1.96 g/L	
Refractive Index	n ₂₀ /D 1.453	[4]

Table 2: Spectroscopic Data

Technique	Data Summary
Gas Chromatography-Mass Spectrometry (GC-MS)	Available in NIST Mass Spectrometry Data Center.[2][5]
Infrared (IR) Spectroscopy	Vapor phase IR spectrum available.[2][3]
¹³ C Nuclear Magnetic Resonance (NMR) Spectroscopy	Spectrum available.[2]

Experimental Protocols

Detailed methodologies for the synthesis and a key reaction of **4-propylcyclohexanone** are provided below.

Synthesis of 4-Propylcyclohexanone from 4-Propylphenol

This protocol describes the catalytic hydrodeoxygenation (HDO) of 4-propylphenol to produce **4-propylcyclohexanone**.^[6]

Materials:

- 4-Propylphenol (5.0 mmol, 681 mg)
- Catalyst (2 wt% Pt loading, 98 mg)
- Water (40 mL)
- Hydrogen (H₂) gas
- Ethyl acetate
- 2-Isopropylphenol (internal standard)

Equipment:

- High-pressure batch reactor (e.g., OM Lab-Tech MMJ-100, SUS316, 100 mL)
- Gas chromatograph (GC) with a capillary column (e.g., Shimadzu GC-14B with HR-1 column)
- Gas chromatograph-mass spectrometer (GC-MS) (e.g., Shimadzu GC-2010/PARVUM2)
- Centrifuge
- Oven

Procedure:

- The high-pressure batch reactor is well-dried.
- 4-Propylphenol, the catalyst, and water are added to the reactor.^[6]

- The reactor is pressurized with H₂ to 2 MPa at room temperature.
- The reactor is heated to the desired reaction temperature while maintaining continuous stirring at 600 rpm.
- The reaction is maintained at the set temperature for 1 hour.[6]
- After the reaction, the reactor is cooled to room temperature.
- The reaction mixture is extracted with ethyl acetate.
- The organic layer is analyzed by GC and GC-MS using 2-isopropylphenol as an internal standard to determine the yield of **4-propylcyclohexanone** and other products.[6]
- The catalyst can be recovered by centrifugation, washed with ethyl acetate, and dried in an oven at 120 °C for 2 hours for reuse.[6]

Enzymatic Reduction of 4-Propylcyclohexanone to cis-4-Propylcyclohexanol

This protocol details the biotransformation of **4-propylcyclohexanone** into cis-4-propylcyclohexanol using a mutant alcohol dehydrogenase.[7]

Materials:

- **4-Propylcyclohexanone** (125 g/L)
- LK-TADH (mutant alcohol dehydrogenase from *Lactobacillus kefir*) cell lysate (30 g/L)
- GDH (glucose dehydrogenase) cell lysate (10 g/L)
- NAD⁺ (0.1 g/L)
- Glucose (in a 1.2 mol/mol ratio to the substrate)
- 2 M Sodium Carbonate (Na₂CO₃)
- Ethyl acetate

- Anhydrous sodium sulfate

Equipment:

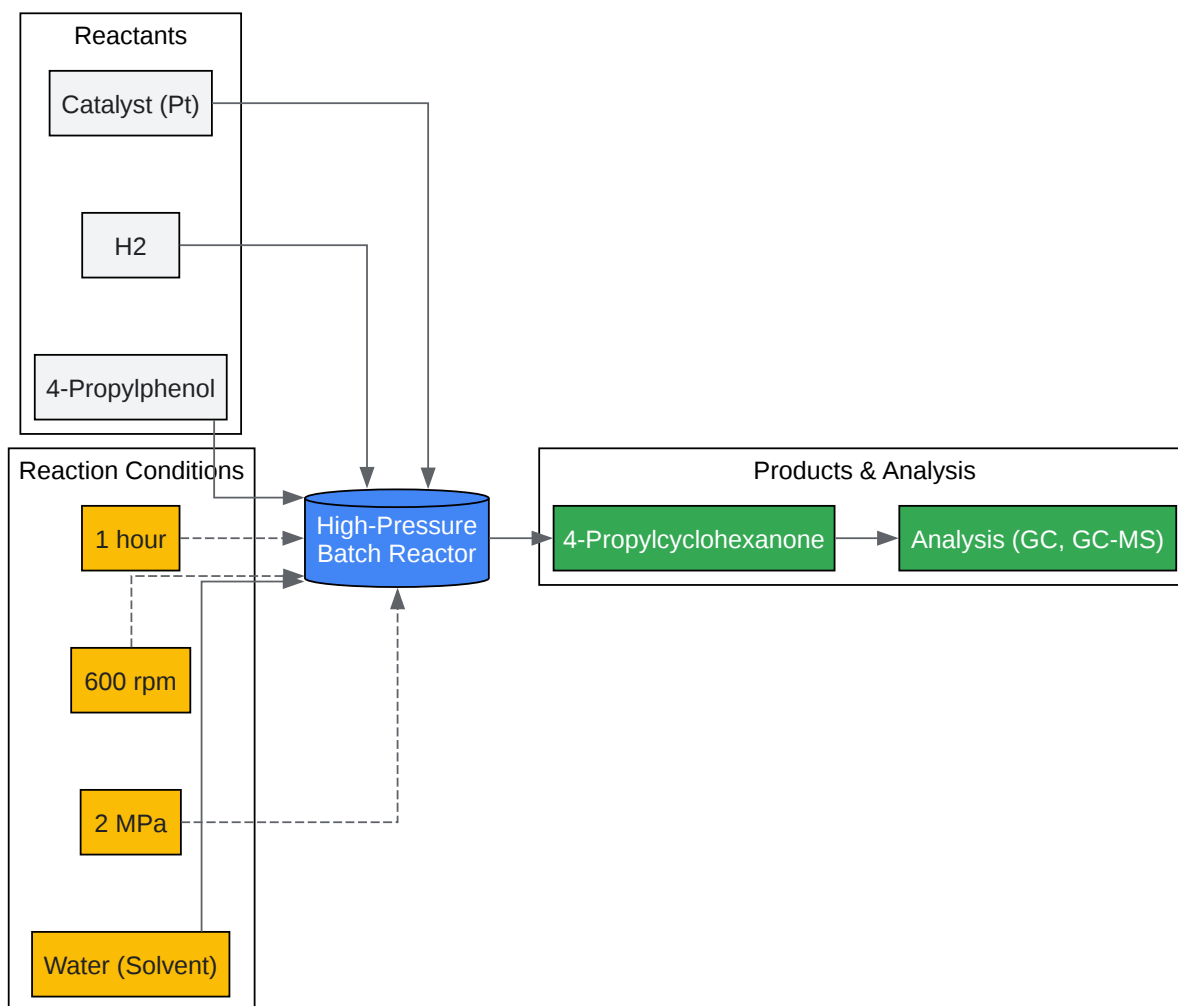
- 2 L reaction vessel
- pH controller
- Stirrer
- Extraction funnel
- Rotary evaporator

Procedure:

- In a 2 L reaction system, **4-propylcyclohexanone**, LK-TADH cell lysate, GDH cell lysate, NAD⁺, and glucose are combined.
- The reaction is maintained at a temperature of 35 °C.
- The pH of the reaction mixture is maintained between 7.0 and 8.0 by the automated addition of 2 M Na₂CO₃.^[7]
- The reaction is monitored until the complete transformation of **4-propylcyclohexanone** (approximately 5 hours).
- Once the reaction is complete, the solution is extracted three times with ethyl acetate.^[7]
- The combined organic layers are dried over anhydrous sodium sulfate.
- The solvent is removed by rotary evaporation to yield the final product, cis-4-propylcyclohexanol.^[7]

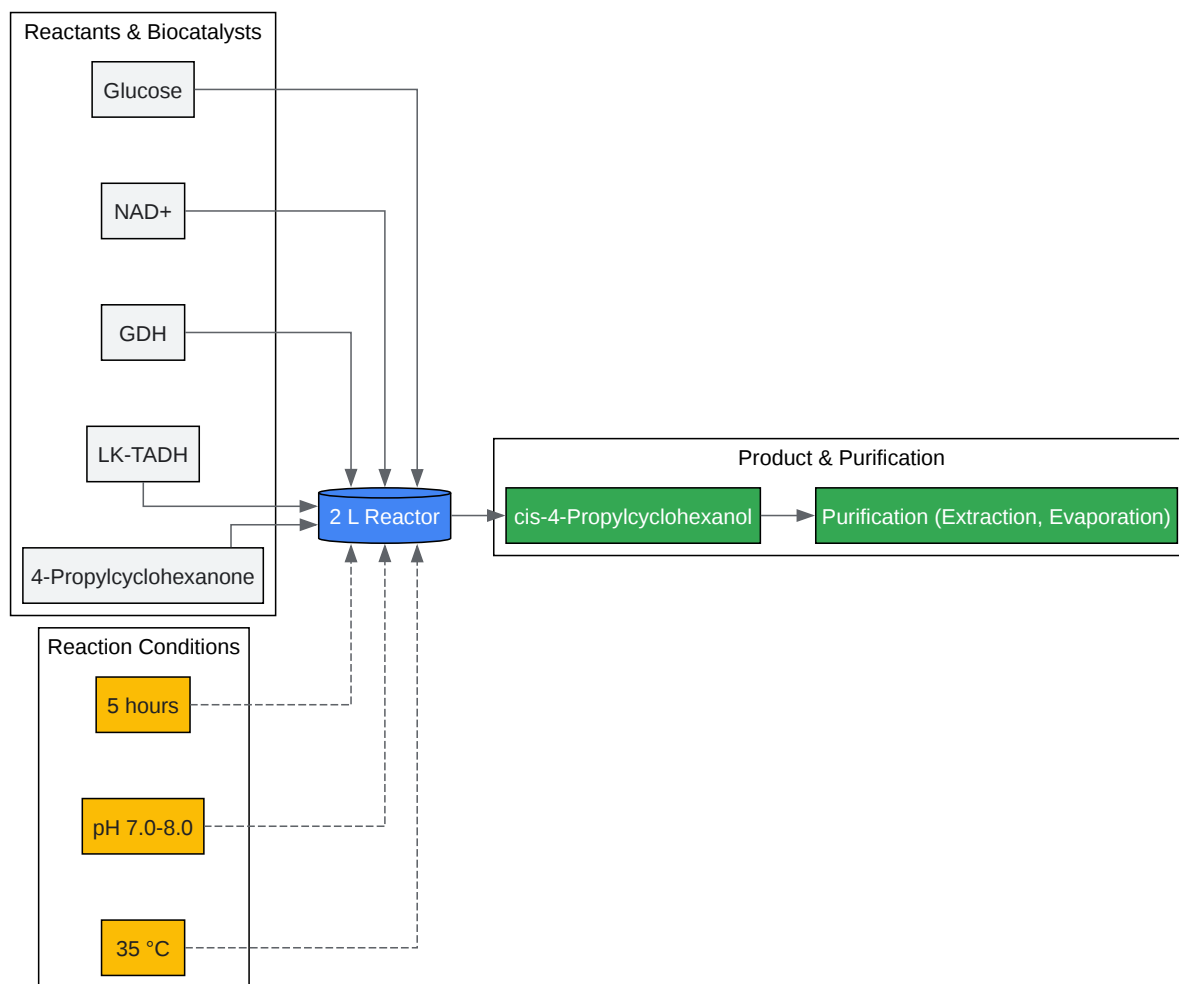
Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the experimental workflows described above.



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Caption: Synthesis workflow of **4-Propylcyclohexanone**.



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Caption: Enzymatic reduction of **4-Propylcyclohexanone**.

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